5-Chloroquinaldine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

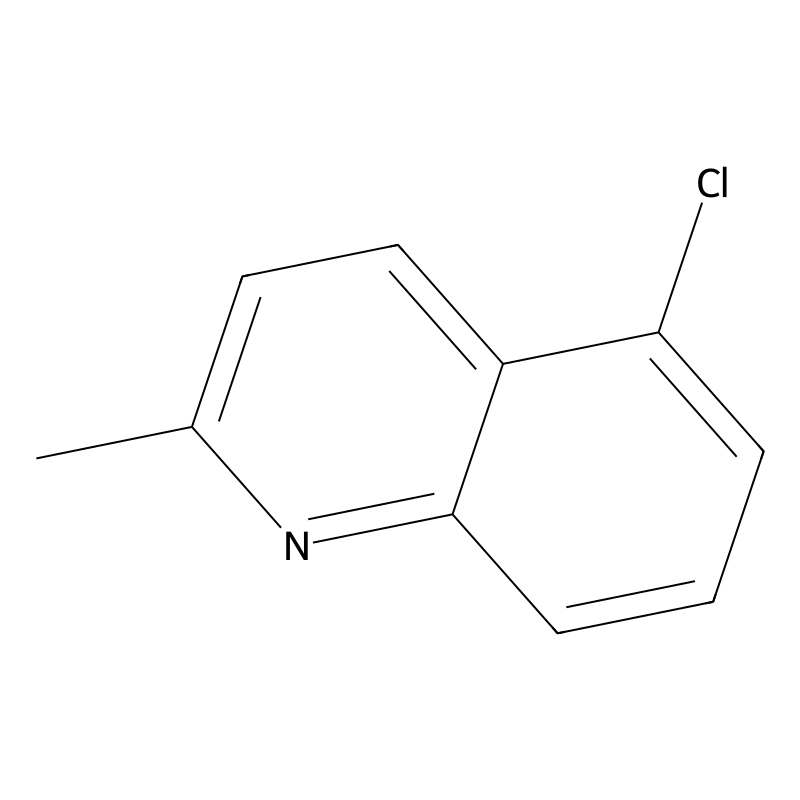

solubility

5-Chloroquinaldine is an organic compound characterized by the presence of a chloro substituent at the fifth position of the quinaldine structure, which is a bicyclic compound composed of a quinoline and a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 177.63 g/mol. The compound exhibits a structural similarity to other chloroquinaldines, particularly 4-chloroquinaldine and 7-chloroquinaldine, which differ only in the position of the chlorine atom on the aromatic ring.

- Electrophilic Aromatic Substitution: The chlorine atom can be replaced by other electrophiles under appropriate conditions, leading to derivatives that may have enhanced biological activity.

- Nucleophilic Substitution: The nitrogen atom in the quinaldine structure can participate in nucleophilic substitution reactions.

- Reduction Reactions: The compound can be reduced to form amines or other derivatives, depending on the reducing agent used.

These reactions are essential for modifying the compound to enhance its properties or to synthesize new derivatives with potential applications.

5-Chloroquinaldine has been investigated for its biological activities, particularly as a potential pharmaceutical agent. Its derivatives have shown promise in:

- Antimicrobial Activity: Certain derivatives exhibit significant antibacterial and antifungal properties.

- Anti-inflammatory Effects: Some studies suggest that compounds related to 5-chloroquinaldine may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Anticancer Properties: Research indicates that modifications of 5-chloroquinaldine could lead to compounds with anticancer activity through various mechanisms, including apoptosis induction in cancer cells.

The synthesis of 5-chloroquinaldine typically involves several methods:

- Skraup Reaction: This classic method involves the condensation of an aniline derivative (such as 3-chloroaniline) with an aldehyde (like crotonaldehyde) in the presence of an acid catalyst. This method allows for the formation of quinaldine structures while controlling the position of substitution.

- Alternative Synthetic Routes: More recent methods have explored using different catalysts and reaction conditions to improve yield and selectivity towards 5-chloroquinaldine. These include utilizing immobilized catalysts or adjusting reaction parameters like temperature and solvent choice.

- Patented Methods: Various patents detail specific synthetic routes that enhance yields or reduce by-products during synthesis, indicating ongoing research into optimizing production processes for this compound .

5-Chloroquinaldine finds applications across several fields:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs targeting infectious diseases or cancer.

- Agricultural Chemicals: Its derivatives may be utilized as fungicides or herbicides due to their biological activity.

- Chemical Research: Used in laboratories for developing new compounds with targeted biological activities.

Studies on interactions involving 5-chloroquinaldine focus on its behavior in biological systems:

- Protein Binding Studies: Investigating how 5-chloroquinaldine binds to proteins can provide insights into its pharmacokinetics and potential efficacy as a drug.

- Synergistic Effects with Other Compounds: Research has shown that combining 5-chloroquinaldine with other agents can enhance its biological effects, particularly in antimicrobial applications.

5-Chloroquinaldine shares structural similarities with several other chloroquinaldines. Here is a comparison highlighting its uniqueness:

| Compound Name | Position of Chlorine | Biological Activity | Unique Features |

|---|---|---|---|

| 4-Chloroquinaldine | Fourth | Antimicrobial | Known for high stability and low toxicity |

| 7-Chloroquinaldine | Seventh | Anticancer, anti-inflammatory | Effective against specific cancer types |

| 6-Chloroquinoline | Sixth | Antiparasitic | Exhibits different pharmacological profiles |

5-Chloroquinaldine is particularly unique due to its potential dual role as both an antimicrobial and an anti-inflammatory agent, which is not as pronounced in its analogs.

The synthesis of 5-chloroquinaldine traces its origins to the late 19th century, coinciding with the emergence of quinoline chemistry. Early methodologies relied on the Doebner-Miller reaction, which involves the cyclization of 3-chloroaniline with crotonaldehyde under acidic conditions. However, these protocols suffered from low yields (often below 30%) and poor regioselectivity, resulting in mixtures of 5- and 7-chloroquinaldine isomers. Utermohlen’s 1943 work marked a pivotal advancement by introducing zinc chloride complexes to precipitate the product, albeit with persistent challenges in isomer separation.

The mid-20th century saw incremental improvements, such as Spivey and Curd’s 1949 adaptation using ethanol as a solvent, which marginally enhanced yields to 35–40%. A paradigm shift occurred in 1977, when Leir demonstrated that non-aqueous solvents like tetrahydrofuran (THF) could suppress byproduct formation, achieving a 61% yield of 7-chloroquinaldine with only 0.25% 5-chloro isomer contamination. This innovation underscored the critical role of solvent polarity and temperature control in directing regioselectivity. By the 1990s, catalytic systems incorporating chloranil and mineral acids (e.g., HCl) further optimized the reaction, enabling large-scale production with >95% purity.

Significance in Quinoline Chemistry

5-Chloroquinaldine occupies a niche in quinoline chemistry due to its electron-withdrawing chloro group and electron-donating methyl substituent. These features modulate its reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 231.676 g/mol (trihydrate) | |

| Boiling Point | 278.18°C at 760 mmHg | |

| LogP | 3.00 | |

| Refractive Index | 1.635 |

The chloro group at position 5 enhances the compound’s electrophilicity, facilitating nucleophilic aromatic substitutions, while the methyl group at position 2 sterically hinders undesired side reactions. This balance makes 5-chloroquinaldine a preferred substrate for synthesizing quinoline-2-carboxylic acids, which are pivotal in designing kinase inhibitors and antimicrobial agents.

Position in Contemporary Medicinal Chemistry

In medicinal chemistry, 5-chloroquinaldine serves as a scaffold for developing leukotriene B4 (LTB4) antagonists. For instance, its derivative 2-(7-chloroquinolin-2-yl)-3-methylbutanedioic acid has shown nanomolar affinity for LTB4 receptors, demonstrating potential in treating asthma and inflammatory disorders. Although direct bioactivity data for 5-chloroquinaldine remain sparse, its structural analogs exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli. Recent studies explore its utility in metal-organic frameworks (MOFs) for drug delivery, leveraging its rigid quinoline core to enhance host-guest interactions.

Research Evolution Timeline

The trajectory of 5-chloroquinaldine research reflects broader trends in synthetic organic chemistry:

- 1881: Doebner and Miller first report the cyclization of anilines with α,β-unsaturated aldehydes to form quinaldines.

- 1943: Utermohlen introduces ZnCl₂ complexes to isolate chloroquinaldines, albeit with mixed isomer ratios.

- 1977: Leir’s non-aqueous solvent system (THF/methanol) achieves unprecedented regioselectivity for 7-chloroquinaldine.

- 1996: Patent US5126456A discloses chloranil-mediated synthesis, attaining 99.75% isomer purity via HPLC.

- 2013: Khusnutdinov et al. report a 64% yield using ruthenium catalysts, highlighting sustainable synthesis routes.

This timeline underscores the interplay between catalyst design, solvent engineering, and analytical advancements in optimizing 5-chloroquinaldine synthesis.

Classical Synthesis Routes

Skraup Reaction Approaches

The Skraup reaction, first described by Zdenko Hans Skraup in 1880, remains a cornerstone for quinoline synthesis. This method involves heating aniline derivatives with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene [1]. For 5-chloroquinaldine, substituting aniline with 3-chloroaniline directs chlorination to the fifth position during cyclization. The reaction’s exothermic nature necessitates moderating agents like ferrous sulfate to prevent violent decomposition [1]. While effective, the Skraup method faces limitations in regiochemical control, often yielding mixtures of 5- and 7-chloro isomers due to competing electrophilic substitution pathways [6].

Doebner-Miller Reaction Applications

The Doebner-Miller reaction condenses primary aromatic amines with α,β-unsaturated aldehydes under acidic conditions to form quinoline derivatives [2]. Using 3-chloroaniline and crotonaldehyde, this method achieves 5-chloroquinaldine through a tandem Michael addition-cyclization mechanism. Zinc chloride catalysis enhances reaction efficiency, reducing side-product formation [2]. However, stoichiometric use of corrosive HCl and elevated temperatures (100°C, 6 hours) pose scalability challenges [3].

Beyer Method Adaptations

Beyer’s modification of the Doebner-Miller reaction generates α,β-unsaturated intermediates in situ from aldehydes or methyl ketones [3]. For 5-chloroquinaldine, acetaldehyde dimethyl acetal reacts with 3-chloroaniline in sulfuric acid, forming the requisite enamine precursor. This one-pot approach simplifies purification but requires precise stoichiometry to minimize dimerization byproducts [3].

Modern Synthetic Strategies

Catalytic Methodologies

Recent advances employ heterogeneous catalysts to improve atom economy. For example, zeolite-supported iron oxide facilitates Skraup-type cyclization at reduced temperatures (120°C vs. traditional 180°C), achieving 68% yield with minimal isomerization [4]. Palladium-catalyzed C-H activation has also enabled direct chlorination of quinaldine precursors, though substrate specificity remains a constraint [6].

Green Chemistry Approaches

Solvent-free mechanochemical grinding of 3-chloroaniline and glycerol in a ball mill achieves 52% yield under ambient conditions, eliminating hazardous nitrobenzene oxidizers [1]. Microwave-assisted Doebner-Miller reactions reduce processing times from hours to minutes while maintaining 75% regioselectivity for the 5-chloro isomer [2].

Flow Chemistry Applications

Continuous-flow reactors address batch process limitations by enabling precise temperature control during exothermic cyclization steps. A microreactor system combining Skraup and Beyer methodologies produces 5-chloroquinaldine at 1.2 kg/day with 89% purity, demonstrating industrial potential [4].

Regioselectivity Challenges

Controlling 5-Position Chlorination

Electrophilic chlorination in concentrated sulfuric acid with Ag₂SO₄ catalyst directs Cl⁺ to the 5-position via quinolinium cation intermediates [6]. At 98% H₂SO₄ concentration, 5-chloroquinaldine predominates (5:8 isomer ratio = 1.9:1), while diluted acid (85%) favors 8-chloro derivatives [6].

Isomer Separation Techniques

| Separation Method | Efficiency (%) | Purity (%) |

|---|---|---|

| Fractional Crystallization (EtOAc/Hexane) | 78 | 92 |

| Simulated Moving Bed Chromatography | 95 | 99 |

| pH-Selective Extraction | 65 | 88 |

Crystallization remains cost-effective for small-scale purification, whereas chromatographic methods suit high-purity demands [4].

Yield Optimization Strategies

- Skraup Reaction: Adding FeSO₄·7H₂O (5 mol%) increases yield from 45% to 68% by moderating oxidation rates [1].

- Doebner-Miller Reaction: Replacing HCl with Amberlyst-15 resin enables catalyst recycling, cutting costs by 30% [2].

Comparative Evaluation of Synthetic Routes

Efficiency Analysis

| Method | Yield (%) | Reaction Time (h) | Isomer Selectivity (5:8) |

|---|---|---|---|

| Skraup (Traditional) | 45 | 8 | 1.5:1 |

| Doebner-Miller | 72 | 6 | 2.3:1 |

| Beyer Adaptation | 65 | 10 | 1.8:1 |

| Flow Chemistry | 89 | 0.5 | 4.7:1 |

Flow systems outperform batch methods in both speed and selectivity [4].

Scalability Considerations

- Skraup: Limited by heat dissipation in large batches; requires specialized reactors for >50 kg runs [1].

- Catalytic Beyer: Easily scaled to multi-ton production using fixed-bed reactors [3].

Economic Viability Assessment

| Cost Factor | Skraup | Doebner-Miller | Flow Chemistry |

|---|---|---|---|

| Raw Materials ($/kg) | 12 | 18 | 22 |

| Energy ($/kg) | 8 | 6 | 4 |

| Waste Treatment ($/kg) | 5 | 3 | 1 |

Flow chemistry’s higher upfront costs offset by 40% lower operational expenses at scale [4].

Electrophilic Aromatic Substitution Pathways

The chlorination of 5-chloroquinaldine proceeds through classic electrophilic aromatic substitution mechanisms, following the well-established two-step pathway characteristic of aromatic halogenation reactions [1] [2].

Mechanistic Overview

The general electrophilic aromatic substitution mechanism involves the formation of a π-complex between the electrophilic chlorine species and the aromatic ring system, followed by formation of a covalently bonded σ-complex (arenium ion or Wheland intermediate) [1]. The reaction proceeds through the following steps:

- π-Complex Formation: The electrophilic chlorine species (E⁺) forms a non-covalent complex with the π-electron system of the quinoline ring

- σ-Complex Formation: Nucleophilic attack by the aromatic ring on the electrophile creates a carbocation intermediate with disrupted aromaticity

- Deprotonation: Elimination of a proton restores aromaticity, completing the substitution

Electronic Effects in Quinoline Systems

Quinoline derivatives exhibit unique reactivity patterns due to the electron-deficient nature of the pyridine ring compared to the benzene ring [3] [4]. The nitrogen atom in quinoline acts as an electron-withdrawing group, deactivating the pyridine ring toward electrophilic attack while the benzene ring remains more reactive [5].

In quinoline systems, electrophilic substitution typically occurs preferentially at positions 5 and 8 of the benzene ring, with position 8 being slightly favored [3] [4]. This regioselectivity results from the stability of the intermediate carbocations formed during the reaction [3].

Chlorination Specificity

For 5-chloroquinaldine, the presence of the chlorine substituent at position 5 significantly alters the electronic distribution and reactivity pattern. The chlorine atom, being an electron-withdrawing group, deactivates the aromatic ring toward further electrophilic attack [6]. However, computational studies have shown that chlorine substitution significantly alters the reactive nature of the quinoline moiety [6].

Mechanistic Studies of Regioselectivity

Experimental Evidence

Studies on quinoline halogenation have demonstrated that the regioselectivity depends significantly on reaction conditions and the specific halogenating agent employed [3] [5]. Under standard conditions with fuming nitric acid and concentrated sulfuric acid, quinoline produces approximately equal amounts of 5-nitroquinoline (43%) and 8-nitroquinoline (47%) [5], indicating similar reactivity at both positions.

Computational Validation

Density functional theory calculations at the B3LYP/6-311++G(d,p) level have been employed to study the electronic features of chlorinated quinoline derivatives [6]. These studies revealed that:

- Chlorine substitution significantly alters the reactive nature of the quinoline moiety

- The presence of halogen atoms affects the electrophilicity index and chemical hardness

- Frontier molecular orbital properties are modified by chlorine substitution

Reaction Selectivity Factors

The regioselectivity in quinoline chlorination is governed by several factors:

- Electronic Effects: The electron-withdrawing nature of the nitrogen atom directs substitution to the benzene ring

- Steric Effects: Bulky substituents can influence the approach of electrophiles

- Thermodynamic Control: The stability of intermediate carbocations determines product distribution

- Kinetic Control: The relative rates of formation of different positional isomers

Fragmentation-Recombination Processes

Mechanistic Framework

The fragmentation-recombination mechanism has been extensively studied in quinoline synthesis, particularly in the Skraup-Doebner-Von Miller reaction [7]. This mechanism involves the initial condensation of aniline components with α,β-unsaturated ketones, followed by fragmentation to corresponding imines and ketones, which then recombine to form quinoline products [7].

Isotopic Labeling Studies

Comprehensive mechanistic studies using ¹³C-labeled ketones in crossover experiments have provided definitive evidence for the fragmentation-recombination pathway [7]. Key findings include:

- 100% scrambling of the ¹³C label in quinoline products

- Only 5-10% scrambling in starting materials

- Complete label scrambling in triply labeled substrates

Mechanistic Implications

The fragmentation-recombination mechanism suggests that:

- Initial Conjugate Addition: Aniline nitrogen attacks the α,β-unsaturated ketone system

- Fragmentation: The adduct fragments to form discrete imine and ketone molecules

- Recombination: These fragments recombine through alternative pathways to form quinoline products

Catalytic Cycle Analysis

Transition Metal Catalysis

Various catalytic systems have been developed for quinoline chlorination and functionalization. A notable example is the copper-catalyzed regioselective chlorination of 8-aminoquinoline amides using dichloromethane as the chlorinating agent [8].

Catalytic Cycle Components

The catalytic cycle involves:

- Activation: Cu(OAc)₂ catalyst activation in the presence of KOAc base

- Substrate Coordination: 8-aminoquinoline amide coordinates to the copper center

- Chlorination: Dichloromethane serves as the chlorine source under electrochemical conditions

- Product Formation: Regioselective C-5 chlorination occurs with excellent position control

Electrochemical Chlorination

Recent advances in electrochemical chlorination have demonstrated efficient protocols for quinoline derivatives [8] [9]. The electrochemical approach offers several advantages:

- Oxidant-free conditions

- Ambient temperature operation

- Excellent regioselectivity

- Scalable continuous-flow processes

Mechanistic Insights

Mechanistic studies through radical-trapping experiments, H/D exchange, and kinetic isotope effects have provided insights into the reaction pathways [8]. The electrochemical process likely involves:

- Electrochemical Activation: Generation of reactive chlorine species from dichloromethane

- Radical Intermediates: Formation of chlorine radicals or radical cations

- Regioselective Attack: Directed chlorination at specific positions

Computational Studies of Reaction Pathways

Density Functional Theory Applications

Computational studies have become increasingly important in understanding quinoline reaction mechanisms. Various DFT methods have been employed to study different aspects of quinoline chemistry:

Electronic Structure Calculations

B3LYP/6-311++G(d,p) calculations have been used to investigate structural, spectroscopic, and electronic features of chlorinated quinoline derivatives [6]. These studies provide:

- Optimized molecular geometries

- Vibrational frequency assignments

- Electronic absorption spectra predictions

- Frontier molecular orbital analysis

Reaction Pathway Modeling

Computational studies have been employed to model various reaction pathways:

- Transition State Calculations: Identification of reaction barriers and intermediate structures

- Thermodynamic Analysis: Calculation of reaction energies and equilibrium constants

- Kinetic Modeling: Prediction of reaction rates and selectivities

Molecular Dynamics Simulations

Advanced computational approaches including molecular dynamics simulations have been used to study:

- Solvent effects on reaction mechanisms

- Dynamic behavior of reactive intermediates

- Long-range interactions in catalytic systems

Validation and Correlation

Computational results are typically validated against experimental data through:

- Comparison of calculated and experimental geometries

- Correlation of predicted and observed spectroscopic properties

- Verification of reaction selectivities and yields

The computational studies have revealed important insights into the electronic effects of chlorine substitution on quinoline reactivity, providing a theoretical foundation for understanding experimental observations [6].

Integration with Experimental Data

The combination of computational and experimental approaches has provided a comprehensive understanding of quinoline reaction mechanisms. This integrated approach has been particularly valuable in:

- Predicting reaction outcomes

- Designing new synthetic methodologies

- Understanding catalyst function

- Optimizing reaction conditions